5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

ALDH1A3 Cancer Stem Cells Enzyme Inhibition

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 590360-22-8) is a disubstituted aromatic aldehyde with a chlorine atom at the 5-position and a 4-fluorobenzyloxy group at the 2-position of the benzaldehyde core. This class of compound, the benzyloxybenzaldehydes, has been established in primary research as a promising scaffold for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in oncology.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
CAS No. 590360-22-8
Cat. No. B1347713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
CAS590360-22-8
Molecular FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F
InChIInChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
InChIKeyQBKZSMMHROQOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 590360-22-8): A Halogenated Benzyloxybenzaldehyde Building Block for Selective Enzyme Inhibitor Design


5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 590360-22-8) is a disubstituted aromatic aldehyde with a chlorine atom at the 5-position and a 4-fluorobenzyloxy group at the 2-position of the benzaldehyde core [1]. This class of compound, the benzyloxybenzaldehydes, has been established in primary research as a promising scaffold for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in oncology [2]. The specific combination of a 5-chloro substituent and a 4-fluorobenzyl ether defines its chemical identity and distinguishes it from other analogues in the series.

Why 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 590360-22-8) Cannot Be Replaced by a Generic Benzyloxybenzaldehyde Analogue


In-class compounds cannot be simply interchanged because the benzyloxybenzaldehyde scaffold exhibits a strong structure-activity relationship (SAR), where minor modifications to the halogen substituents drastically alter target selectivity and cytotoxicity [1]. For instance, research on related compounds shows that a p-chlorophenyl analogue (ABMM-1) is a potent ALDH1A1 inhibitor, while repositioning the chlorine atom (ABMM-16) creates a selective ALDH1A3 inhibitor with an IC50 of 1.29 µM [1]. A generic procurement approach that ignores the precise 5-chloro and 4-fluorobenzyl substitution pattern would therefore not guarantee the specific steric and electronic properties required for a given synthesis or assay, potentially leading to a complete loss of desired activity or the introduction of unwanted cytotoxicity [1].

Quantitative Differentiation Evidence for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde Against Its Closest Analogs


Class-Level ALDH1A3 Inhibitory Potency: Benzyloxybenzaldehyde Scaffold Establishes Baseline Activity in the Sub-Micromolar Range

While no direct head-to-head assay data exists for the exact compound CAS 590360-22-8, the benzyloxybenzaldehyde class to which it belongs has demonstrated potent, sub-micromolar inhibition of the cancer target ALDH1A3. The most potent compounds in the class, ABMM-15 (p-chlorophenyl analogue) and ABMM-16 (isomeric p-chlorophenyl analogue), inhibited ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively, in an NAD+-dependent spectrophotometric assay [1]. This establishes a rigorous class-level baseline against which the value of novel analogues, including the 4-fluorobenzyl derivative, can be assessed. The lack of significant cytotoxicity for these active analogues on A549 and H1299 cell lines further supports the scaffold's potential [1].

ALDH1A3 Cancer Stem Cells Enzyme Inhibition

Critical Role of Halogen Identity: Fluorine vs. Chlorine Substitution Dictates Isoform Selectivity Profile

A key differentiator for the 4-fluorobenzyl compound is the strategic replacement of chlorine with fluorine. In the published SAR, a closely related compound with a p-chlorophenyl group (ABMM-1) was identified as the most potent inhibitor of ALDH1A1 (IC50 not specified in abstract but described as a lead). A different regioisomeric p-chlorophenyl compound (ABMM-16) was a selective ALDH1A3 inhibitor. This shows that halogen identity and position are critical drivers of selectivity between ALDH1A isoforms. The 4-fluorobenzyl analogue is therefore predicted to have a unique selectivity fingerprint compared to any chlorinated congener, a hypothesis that can only be tested by procuring and assaying this specific compound [1].

ALDH1A1 Selectivity Structure-Activity Relationship

Differentiation from Cytotoxic Analogues: Absence of a Chloromethyl Group Predicts a Safer Phenotype

The benzyloxybenzaldehyde study identified a clear structural alert for cytotoxicity: the presence of a p-chloromethyl group. Compounds ABMM-28 and ABMM-32, which contain this group, showed considerable cytotoxicity on H1299 cells, in contrast to the non-chloromethyl analogues ABMM-15 and ABMM-16 which showed no significant toxicity [1]. The target compound, 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde, lacks this problematic chloromethyl moiety. This suggests it should belong to the low-cytotoxicity subclass, a key differentiator from cytotoxic benzyloxybenzaldehyde derivatives that might be considered as alternative starting materials.

Cytotoxicity A549 Cells Drug Safety

Physicochemical Differentiation: Fluorine Substitution Enhances Metabolic Stability and Modulates Lipophilicity

The replacement of a chlorine atom with a fluorine atom on the benzyl ring is a classic bioisosteric strategy to improve metabolic stability and modulate lipophilicity. The published SAR shows that the benzyloxybenzaldehyde scaffold is highly sensitive to the nature of the halogen substituent. The target compound with a 4-fluorobenzyl group (XLogP3-AA: 3.6 [2]) has a computed lipophilicity that is distinct from its 4-chlorobenzyl counterpart (ABMM-1, predicted higher logP). This difference in physicochemical properties translates to a differentiated ADME profile, which is a critical consideration for in vivo studies. A generic procurement decision that ignores this property difference risks starting a program with a suboptimal tool compound.

Metabolic Stability Lipophilicity Fluorine Chemistry

Defined Application Scenarios for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 590360-22-8)


As a Key Intermediate for Synthesizing a Novel ALDH Isoform-Selective Probe Library

Based on the established class-level potency, this compound is ideal as a starting material for generating a focused library of ALDH1A3/ALDH1A1 inhibitors. Its 4-fluorobenzyl group provides a distinct halogen bonding capability compared to the published chlorinated leads, allowing the exploration of a novel chemical space within the benzyloxybenzaldehyde SAR [1].

As a Low-Cytotoxicity Negative Control for Phenotypic Screening Assays

Since it lacks the chloromethyl group associated with cytotoxicity in this chemical class, this compound can serve as a critical negative control in cell-based assays. It can be deployed alongside a known cytotoxic analogue (e.g., ABMM-32) to validate that observed phenotypic effects are not due to general toxicity [1].

As a Tool Compound for Investigating Fluorine-Specific Binding Interactions

The presence of a fluorine atom allows for specific biophysical analyses, such as 19F-NMR, to study protein-ligand interactions. A researcher could specifically procure this compound over its chloro-analogue to leverage the fluorine nucleus as a spectroscopic probe for binding mode and kinetics studies with ALDH enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.